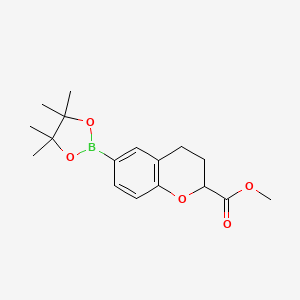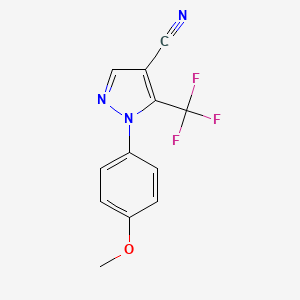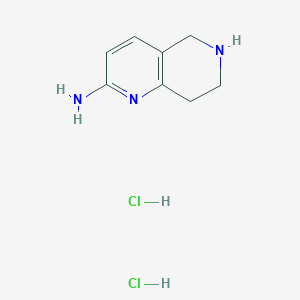
Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate" is a chemical compound with a complex structure and a variety of applications. Although specific research on this exact compound is limited, related compounds have been studied extensively in various fields, including organic chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component strategies and is characterized by techniques like FT-IR, NMR spectroscopy, and X-ray diffraction analyses. For example, Ahmed et al. (2016) discussed the synthesis of related compounds using a one-pot three-component strategy, characterized by FT-IR, NMR, and single crystal X-ray diffraction analyses (Ahmed et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is often stabilized by weak intermolecular hydrogen bonding interactions, forming crystalline structures with specific space groups. DFT calculations are used to compare with experimental spectroscopic results and probe structural properties (Ahmed et al., 2016).
Chemical Reactions and Properties
Chemical reactions of related compounds include electrophilic substitutions and cycloaddition reactions. The reactivity and stability of these compounds can be studied through frontier molecular orbital analysis and other theoretical calculations (Betterley et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and phase separation behaviors, are influenced by the fluorine content in the molecules. Pd-initiated polymerization studies have shown how these properties can vary significantly based on the molecular structure (Shimomoto et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- One Pot Synthesis and Spectral Analyses: A study highlighted the synthesis of derivatives related to Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate through a one pot three-component strategy. These compounds were characterized using FT-IR, NMR spectroscopy, and TOF-MS spectrometry, revealing detailed insights into their molecular structures through single crystal X-ray diffraction analyses. The study further explored the compounds' stability and reactivity via Density Functional Theory (DFT) calculations and assessed their cytotoxicity through brine shrimp assay (Ahmed et al., 2016).
Chemical Reactions and Mechanisms
- Reaction Mechanisms: Another research focused on the thermal reaction of Methyl Diazoacetate (a related compound) with benzyl ethers, demonstrating the insertion into the benzylic carbon–oxygen bonds. This study provided valuable insights into the reaction mechanisms through Chemically Induced Dynamic Nuclear Polarization (CIDNP) and product analysis by Vapor Phase Chromatography (VPC), contributing to the understanding of reaction pathways and the formation of various products (Iwamura et al., 1976).
Catalysis and Chemical Transformations
- Catalytic Applications: Research on potassium promoted lanthanum-magnesium oxide showcased its use as a novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, demonstrating the potential of this catalyst in the pharmaceutical industry for the production of non-steroidal anti-inflammatory drugs. This study not only revealed the high efficiency and selectivity of the catalyst but also developed a kinetic model for the reaction mechanism (Molleti & Yadav, 2017).
Eigenschaften
IUPAC Name |
methyl 2-[3-(difluoromethoxy)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(14)8(13)6-3-2-4-7(5-6)16-10(11)12/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKZLKZCYHZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)



![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)